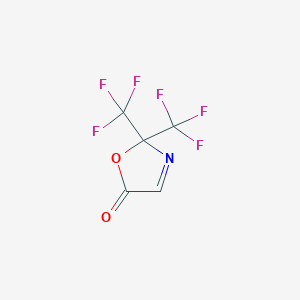
5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(trifluoromethyl)oxazol-5(2H)-one is a chemical compound known for its unique structure and properties It features two trifluoromethyl groups attached to an oxazole ring, which imparts significant stability and reactivity to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(trifluoromethyl)oxazol-5(2H)-one typically involves the reaction of trifluoromethyl ketones with nitriles under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2,2-bis(trifluoromethyl)oxazol-5(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis(trifluoromethyl)oxazol-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
2,2-bis(trifluoromethyl)oxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2-bis(trifluoromethyl)oxazol-5(2H)-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The oxazole ring can interact with enzymes and receptors, influencing biological pathways and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-bis(trifluoromethyl)oxazole: Similar in structure but lacks the ketone functionality.
Trifluoromethyl oxazoles: A broader class of compounds with varying substituents on the oxazole ring.
Uniqueness
2,2-bis(trifluoromethyl)oxazol-5(2H)-one is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for designing molecules with specific characteristics, such as increased lipophilicity and metabolic stability.
Propriétés
Numéro CAS |
72681-60-8 |
|---|---|
Formule moléculaire |
C5HF6NO2 |
Poids moléculaire |
221.06 g/mol |
Nom IUPAC |
2,2-bis(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C5HF6NO2/c6-4(7,8)3(5(9,10)11)12-1-2(13)14-3/h1H |
Clé InChI |
UNEFAIKYYKRITE-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(OC1=O)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


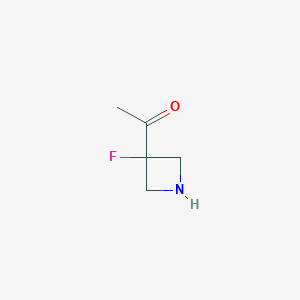
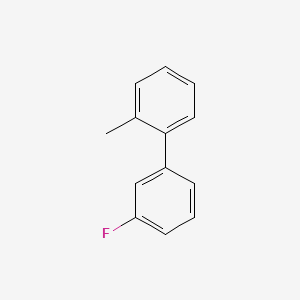

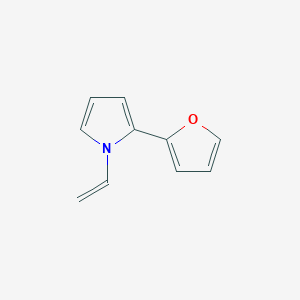
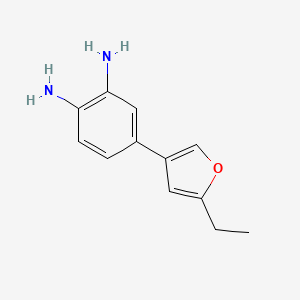

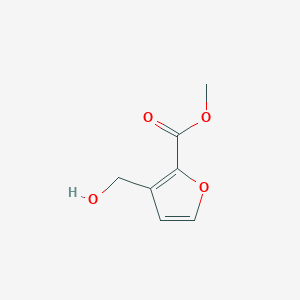
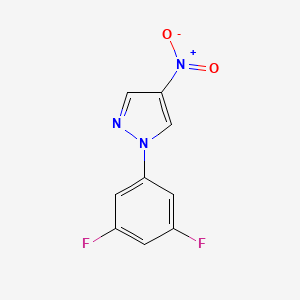
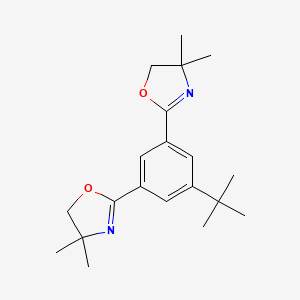

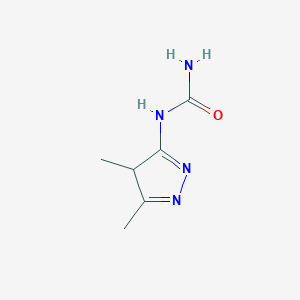
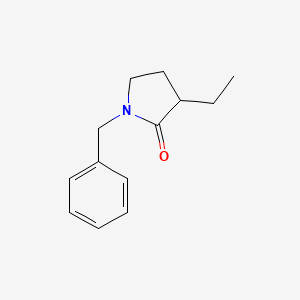
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)
